![molecular formula C6H9NO3 B2562771 2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid CAS No. 193267-47-9](/img/structure/B2562771.png)
2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid
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Overview
Description
2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is a chemical compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-4,5-dihydro-1,2-oxazole with acetic anhydride under acidic conditions . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while reduction can produce 3-methyl-4,5-dihydro-1,2-oxazoline derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid exhibits significant anticancer properties. For instance, it has shown promising results against various cancer cell lines. A study demonstrated that compounds derived from this scaffold inhibited the growth of cancer cells with percent growth inhibitions ranging from 51% to 86% across different lines such as OVCAR-8 and NCI-H40 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It was synthesized into derivatives that were tested against several bacterial strains and showed notable effectiveness against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these derivatives were found to be as low as 6.25 µg/ml, indicating strong potential as an antimicrobial agent .
Neuroprotective Effects
Research has suggested that derivatives of this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds within this class have been associated with the inhibition of tau protein aggregation, a hallmark of Alzheimer’s pathology .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound can interact with cellular pathways involved in inflammation and microbial growth, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Oxazole-2-carboxylic acid: Similar in structure but with a carboxylic acid group at the 2-position.
3-methyl-4,5-dihydro-1,2-oxazoline: A reduced form of the oxazole ring.
Isoxazole derivatives: Compounds with a similar five-membered ring structure but with different substitution patterns.
Uniqueness
2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid, with the CAS number 193267-47-9, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C6H9NO3
- Molecular Weight : 143.14 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-methyl-4,5-dihydro-1,2-oxazole with acetic anhydride under acidic conditions. Industrially, continuous flow reactors may be employed to enhance yield and purity through optimized reaction conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring can modulate enzyme activity by binding to active sites, potentially inhibiting enzymatic reactions which could lead to therapeutic effects.
Anticancer Activity
Recent studies have indicated promising anticancer properties for this compound. It has been shown to inhibit the growth of various cancer cell lines:
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis through p53 activation |
U937 (Monocytic Leukemia) | <10 | Inhibits cell proliferation |
A549 (Lung Cancer) | 12.0 | Cell cycle arrest observed |
In vitro assays demonstrated that the compound can induce apoptosis in cancer cells by increasing p53 expression levels and activating caspase pathways .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. It shows promise in inhibiting certain carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis:
Enzyme | K_i Value (nM) |
---|---|
hCA IX | 89 |
hCA II | 750 |
This selective inhibition suggests potential applications in cancer therapy targeting metabolic pathways .
Study on Anticancer Effects
A study conducted on MCF-7 and A549 cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability. Flow cytometry analyses revealed a dose-dependent increase in apoptotic cells, confirming the compound's efficacy as a potential anticancer agent .
Research on Enzyme Interaction
Research investigating the interaction between this compound and hCA enzymes showed that it could effectively inhibit enzyme activity at nanomolar concentrations. This highlights its potential as a lead compound for developing therapeutics targeting carbonic anhydrases involved in cancer progression .
Properties
IUPAC Name |
2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4-2-5(10-7-4)3-6(8)9/h5H,2-3H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUOWKQQEXAMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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